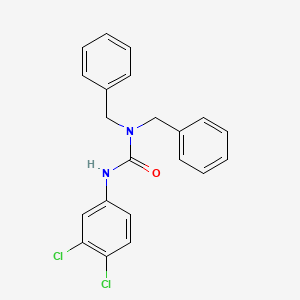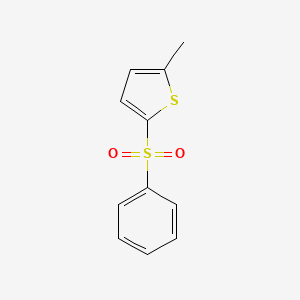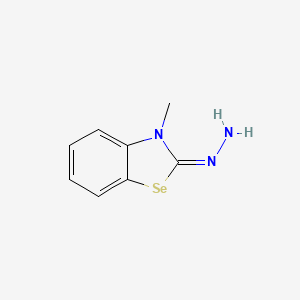
2-(4-Methylphenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinethiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinethiolate is a complex organic compound with significant interest in various scientific fields. This compound features a pyrimidine ring substituted with a 4-methylphenyl group, a triphenylphosphonio group, and a thiolate group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinethiolate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzaldehyde with urea and thiourea in the presence of a base to form the pyrimidine ring. The triphenylphosphonio group is introduced through a nucleophilic substitution reaction using triphenylphosphine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as reduced reaction times and improved yields. For example, the use of microreactors can facilitate the rapid synthesis of triphenylphosphonio derivatives, achieving high efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylphenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinethiolate undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The triphenylphosphonio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolate group can yield sulfoxides, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinethiolate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism by which 2-(4-Methylphenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinethiolate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonio group can facilitate binding to active sites, while the thiolate group can participate in redox reactions, influencing the activity of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methylphenyl)-4-(triphenylphosphonio)-1,3-oxazole-5-thiolate
- 2-(4-Methylphenyl)-4-(triphenylphosphonio)-1,3-thiazole-5-thiolate
Uniqueness
Compared to similar compounds, 2-(4-Methylphenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinethiolate has a unique combination of functional groups that allow it to participate in a broader range of chemical reactions. Its pyrimidine ring structure also provides distinct binding properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C29H24N2OPS+ |
|---|---|
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
[2-(4-methylphenyl)-6-oxo-4-sulfanyl-1H-pyrimidin-5-yl]-triphenylphosphanium |
InChI |
InChI=1S/C29H23N2OPS/c1-21-17-19-22(20-18-21)27-30-28(32)26(29(34)31-27)33(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,1H3,(H-,30,31,32,34)/p+1 |
InChI-Schlüssel |
CSOLLSZMUCSAEI-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=O)N2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate](/img/structure/B11951963.png)
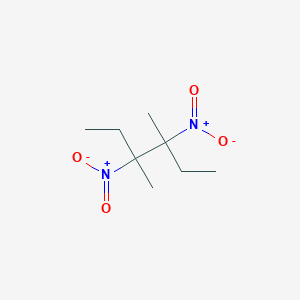


![11-benzoyl-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11951985.png)

![N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine](/img/structure/B11952000.png)
![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)
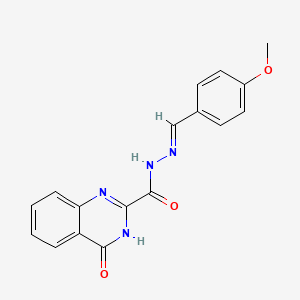
![2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11952017.png)
